Biochemical Potency: BMS-1001 vs. BMS-202 and BMS-1166 in Cell-Free HTRF Assays
In a homogeneous time-resolved fluorescence (HTRF) binding assay measuring disruption of the PD-1/PD-L1 interaction, BMS-1001 exhibits an IC50 of 2.25 nM . This represents a significant potency advantage over the earlier analog BMS-202, which shows an IC50 of 18-124 nM in comparable assays [1]. While BMS-1166 is more potent with an IC50 of 1.4-1.6 nM, BMS-1001 remains a key comparator for understanding structure-activity relationships around the biphenyl core .
| Evidence Dimension | Inhibition of PD-1/PD-L1 interaction (IC50) |
|---|---|
| Target Compound Data | 2.25 nM |
| Comparator Or Baseline | BMS-202: 18-124 nM; BMS-1166: 1.4-1.6 nM |
| Quantified Difference | BMS-1001 is ~8-55x more potent than BMS-202; ~1.6x less potent than BMS-1166 |
| Conditions | Cell-free HTRF assay using recombinant PD-1 and PD-L1 proteins |
Why This Matters
The 2.25 nM IC50 places BMS-1001 among the most potent small-molecule PD-1/PD-L1 inhibitors, ensuring robust target engagement at low concentrations in vitro, which is critical for mechanistic studies and for minimizing off-target effects in cellular assays.
- [1] PubChem BioAssay. AID 2316: Inhibition of PD-1/PD-L1 interaction (HTRF). Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/2316 (accessed April 16, 2026). View Source
